molecular formula C14H12F3NO2S B185484 Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 144061-14-3

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Cat. No.: B185484
CAS No.: 144061-14-3
M. Wt: 315.31 g/mol
InChI Key: PHSFBESZXIUREP-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C14H12F3NO2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a trifluoromethyl group attached to a phenyl ring .

Scientific Research Applications

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been studied for its potential applications in various scientific fields. In pharmaceuticals, this compound has been studied for its potential use as a drug delivery vehicle, as it has been shown to be able to form stable complexes with metal ions. In catalysis, this compound has been studied for its potential use as a catalyst in the synthesis of organic compounds. In materials science, this compound has been studied for its potential use as a lubricant, as it has been shown to have low friction properties.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate in lab experiments include its low toxicity, low flammability, and its ability to form stable complexes with metal ions. Additionally, the compound is relatively easy to synthesize and is available in a variety of forms. The main limitation of using this compound in lab experiments is the lack of knowledge about its mechanism of action and its potential biochemical and physiological effects.

Future Directions

The potential future directions of research on Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate include further studies on its mechanism of action, its potential biochemical and physiological effects, and its potential applications in various scientific fields. Additionally, further research could be conducted on the synthesis of this compound, as well as on the potential uses of the compound in catalysis and materials science. Finally, further research could be conducted on the potential use of this compound as a drug delivery vehicle, as well as on the potential uses of the compound in other areas such as agriculture and food science.

Biochemical Analysis

Biochemical Properties

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions due to its unique structure. The trifluoromethyl group is known to enhance the compound’s stability and reactivity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the formation of stable complexes, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be used to study its therapeutic potential . At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSFBESZXIUREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379012
Record name ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144061-14-3
Record name ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-trifluoromethyl-thiobenzamide (5 g, 23.2 mmol) and ethyl 2-chloro-acetoacetate (3.2 ml, 23.2 mmol) in ethanol (300 ml) was heated at reflux temperature for 14 hours. The solvent was removed under reduced pressure and the residue partitioned between ice water and ethyl acetate. The layers were separated and the aqueous phase extracted two times with ethyl acetate. The combined extracts were washed two times with ice water/brine 1/1 and dried over sodium sulfate. The solvent was removed under reduced pressure to give a yellow oil which was purified by column chromatography (silica gel, cyclohexane/dichloromethane) to yield 5.1 g (16.2 mmol, 70%) of the title compound as colorless crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
70%

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